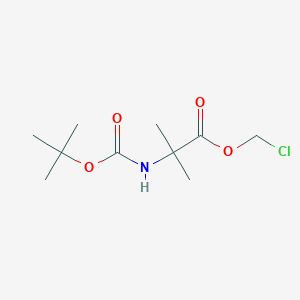

2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester

Description

2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 g/mol . It is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.

Properties

IUPAC Name |

chloromethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIVWDWVAWCELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester typically involves the reaction of 2-tert-butoxycarbonylamino-2-methylpropionic acid with chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl ester serves as an electrophilic site for nucleophilic displacement. This reactivity is exploited in peptide synthesis and functional group transformations.

Example reaction with thiols :

In the presence of thiols (e.g., 2-mercaptopropionic acid), the chloromethyl group undergoes substitution to form thioether linkages. For instance:

-

Conditions : Stirring in H₂O at 30°C, pH adjusted to 9–10 with Et₃N .

-

Product : S-substituted derivatives (e.g., ergothioneine analogs) .

Reaction with amines :

Primary or secondary amines displace the chloride to form amides.

Hydrolysis of the Chloromethyl Ester

The ester moiety can be hydrolyzed to the corresponding carboxylic acid under controlled conditions.

Basic hydrolysis :

-

Product : 2-tert-butoxycarbonylamino-2-methylpropionic acid.

-

Stability : The Boc group remains intact under basic conditions.

Acidic hydrolysis :

Avoided due to Boc deprotection under strong acids.

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine.

Typical deprotection :

-

Product : 2-amino-2-methylpropionic acid chloromethyl ester hydrochloride.

-

Application : Intermediate for further functionalization (e.g., coupling with cysteine derivatives) .

Peptide Coupling Reactions

The chloromethyl ester participates in peptide bond formation as an activated intermediate.

Example :

-

Conditions : DMF, 2,4,6-trichloro-1,3,5-triazine (TCT) as a coupling agent, 25°C .

-

Product : Allyl-protected serine derivatives.

Stability and Side Reactions

The compound’s stability is influenced by reaction conditions:

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs with specific pharmacological properties.

1.1 Synthesis of Amino Acids and Derivatives

- The chloromethyl ester functionality enables nucleophilic substitution reactions, facilitating the introduction of diverse amino acid side chains.

- It can be utilized in the synthesis of amino acid derivatives that exhibit enhanced biological activity, such as improved receptor binding or metabolic stability.

1.2 Peptide Synthesis

- 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester can be used in peptide coupling reactions. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, making it suitable for constructing complex peptide sequences.

| Application | Description |

|---|---|

| Amino Acid Synthesis | Intermediate for creating amino acid derivatives |

| Peptide Synthesis | Used in coupling reactions and selective deprotection |

Therapeutic Potential

Research indicates that derivatives of this compound may possess therapeutic properties, particularly in treating metabolic disorders and infections.

2.1 Metabolic Disorders

- Compounds derived from this ester have shown promise in modulating metabolic pathways. For instance, certain derivatives have been investigated for their ability to lower plasma glucose and triglyceride levels without significant weight gain, making them potential candidates for diabetes treatment .

2.2 Antibacterial Activity

- Some studies have explored the antibacterial properties of compounds synthesized from this ester. They have been evaluated against various pathogens, showing potential efficacy in treating infections caused by resistant strains .

| Therapeutic Area | Findings |

|---|---|

| Metabolic Disorders | Lowered glucose and triglyceride levels |

| Antibacterial Activity | Efficacy against resistant bacterial strains |

Case Studies

Several case studies highlight the utility of this compound in research settings.

3.1 Case Study: Antibacterial Screening

A study synthesized a series of compounds based on this ester and screened them against clinical isolates of Pseudomonas aeruginosa. The most active compound demonstrated superior antibacterial potency compared to existing antibiotics, suggesting a novel approach to combat antibiotic resistance .

3.2 Case Study: Metabolic Effects

In another research project, derivatives were tested for their effects on lipid metabolism. The results indicated that certain modifications to the original structure led to compounds that significantly reduced triglyceride levels in animal models, supporting further development for therapeutic use .

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming covalent bonds. This reactivity is primarily due to the presence of the chloromethyl ester group, which is highly susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

2-tert-Butoxycarbonylamino-2-methylpropionic acid: Lacks the chloromethyl ester group, making it less reactive towards nucleophiles.

Chloromethyl chloroformate: While it contains the chloromethyl group, it does not have the amino acid structure that provides the unique properties of 2-tert-butoxycarbonylamino-2-methylpropionic acid chloromethyl ester.

Uniqueness

This compound is unique due to its combination of the tert-butoxycarbonyl-protected amino group and the reactive chloromethyl ester group. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Biological Activity

2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl group, an amino acid backbone, and a chloromethyl ester functionality. This structure allows for various chemical reactions, which can be exploited in biological contexts.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins, leading to modulation of various biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors could alter cellular signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of the compound against Pseudomonas aeruginosa and found significant inhibition of bacterial growth at certain concentrations, highlighting its potential as a therapeutic agent against resistant strains.

- Cytotoxicity in Cancer Models : In vitro assays demonstrated that the compound reduced cell viability in several cancer cell lines, including breast and colon cancer models. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic conditions for preparing 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions with precise control of temperature, solvent selection, and catalysts. For example:

- Step 1 : Use dimethylformamide (DMF) as a solvent to enhance nucleophilic substitution reactivity.

- Step 2 : Introduce tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions with triethylamine as a catalyst .

- Step 3 : Chloromethylation requires controlled stoichiometry of chloromethylating agents (e.g., chloromethyl chlorosulfate) to avoid side reactions .

- Key Parameters : Maintain temperatures between 0–25°C during sensitive steps to prevent Boc-group degradation. Purify intermediates via flash chromatography to ensure high purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the Boc group (e.g., tert-butyl signals at δ ~1.4 ppm) and chloromethyl ester (δ ~4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) and identifies hydrolyzed byproducts (e.g., free carboxylic acids) .

Advanced Research Questions

Q. How can researchers design interaction studies to elucidate the biological targets of this compound in metabolic pathways?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize suspected protein targets (e.g., metabolic enzymes) to measure binding kinetics and affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- In Vitro Assays : Test inhibition of enzymes like esterases or proteases using fluorogenic substrates to assess functional activity .

Q. What computational approaches are suitable for predicting the reactivity and binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites of target proteins (e.g., esterase pockets) .

- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic attack sites on the chloromethyl ester group .

- MD Simulations : Simulate solvation effects and conformational stability in physiological conditions (e.g., aqueous vs. lipid membranes) .

Q. How should researchers address discrepancies in biological activity data observed across different studies involving this compound?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC and NMR to rule out degradation (e.g., hydrolysis of the chloromethyl ester) .

- Assay Standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations in activity assays .

- Structural Analog Comparison : Test derivatives (e.g., fluorinated or methoxy variants) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for designing derivatives of this compound to enhance pharmacological properties?

- Methodological Answer :

- Functional Group Modification : Replace the chloromethyl ester with bioisosteres (e.g., pentafluorophenyl esters) to improve metabolic stability .

- Solid-Phase Synthesis : Use resin-bound intermediates to rapidly generate libraries of Boc-protected analogs for high-throughput screening .

- Steric Optimization : Introduce bulky substituents (e.g., 2-fluoro-4,5-dimethoxyphenyl groups) to enhance target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.